1-[1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a synthetic organic compound belonging to the class of benzimidazole derivatives. It is primarily known for its potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH) [ [] ]. This enzyme plays a crucial role in the de novo synthesis of pyrimidine nucleotides, making it an attractive target for the treatment of autoimmune diseases, including inflammatory bowel disease (IBD) [ [] ].
The synthesis of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves a multi-step process starting from a known hDHODH inhibitor, BAY 41-2272, as a lead compound [ [] ]. The specific details of the synthetic route and reaction conditions are not provided in the available literature.
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride exerts its biological activity by inhibiting the enzyme human dihydroorotate dehydrogenase (hDHODH) [ [] ]. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo biosynthesis of pyrimidines. By blocking this step, the compound effectively reduces the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism of action makes it a potential therapeutic agent for conditions where suppressing the immune response is beneficial, such as IBD.
The primary scientific application of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride lies in its potential as a therapeutic agent for inflammatory bowel disease (IBD) [ [] ]. Preclinical studies have shown that this compound alleviates the severity of acute ulcerative colitis induced by dextran sulfate sodium in a dose-dependent manner [ [] ]. Its efficacy is attributed to its ability to inhibit hDHODH, effectively suppressing the immune response that drives IBD pathology. Notably, this compound demonstrated superior therapeutic effects compared to the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib in the same preclinical model [ [] ].
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: